molecular formula C12H15N3O3 B1361756 1-(4-Nitrophenyl)piperidine-4-carboxamide CAS No. 223786-49-0

1-(4-Nitrophenyl)piperidine-4-carboxamide

Cat. No. B1361756
CAS RN: 223786-49-0
M. Wt: 249.27 g/mol
InChI Key: GRDRLSLGWHAFGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found, there are general methods for synthesizing piperidine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Proteomics Research

1-(4-Nitrophenyl)piperidine-4-carboxamide: is utilized in proteomics research as a specialty product . Its molecular structure allows for specific interactions with proteins, which can be crucial for understanding protein function and interaction networks within cells.

Sigma Receptor Affinity

This compound has been involved in the design and synthesis of new derivatives to evaluate binding against σ1 and σ2 receptors . Modifications on the amide nitrogen atom of the piperidine ring can significantly affect the affinity for these receptors, which are implicated in several neurological disorders.

Alzheimer’s Disease Research

In the context of Alzheimer’s disease (AD), 1-(4-Nitrophenyl)piperidine-4-carboxamide derivatives have been explored as inhibitors of secretory glutaminyl cyclase (sQC) . Overexpression of sQC in the AD brain leads to the formation of neurotoxic peptides, making it a target for therapeutic intervention.

Antimicrobial Activity

Derivatives of this compound have been screened for activity against Mycobacterium abscessus . This research is significant as M. abscessus is a challenging pathogen to treat due to its intrinsic multidrug resistance.

Diabetes Treatment

The compound has been studied as a partial agonist of GPBA, a receptor activated by bile acids . Activation of GPBA can lead to increased cAMP levels and secretion of incretins and insulin, suggesting potential applications in diabetes treatment.

HIV-1 Inhibition

1-(4-Nitrophenyl)piperidine-4-carboxamide: derivatives have been investigated as CCR5 antagonists with potent anti-HIV-1 activity . The introduction of polar groups into the structure has been shown to improve metabolic stability and reduce lipophilicity, enhancing its potential as a therapeutic agent.

Hypertension Management

The compound has been part of the synthesis and pharmacological evaluation of new derivatives as antihypertensive agents . These derivatives exhibit inhibitory activity against T-type Ca²⁺ channels, which are relevant in the regulation of blood pressure.

Chemical Property Database

Lastly, the compound’s chemical properties are documented in databases like the NIST Chemistry WebBook, which provides valuable data for researchers in various fields .

Future Directions

While specific future directions for the study of 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found in the literature, research on piperidine derivatives continues to be an active area of study. For instance, the design and synthesis of novel piperidine derivatives for potential use as anti-tubercular agents have been reported . This suggests that the development of new piperidine derivatives, including potentially 1-(4-Nitrophenyl)piperidine-4-carboxamide, could be a future direction in medicinal chemistry research.

properties

IUPAC Name

1-(4-nitrophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDRLSLGWHAFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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